6-Fluoroindole-3-acetic acid

Übersicht

Beschreibung

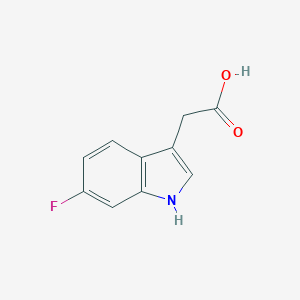

6-Fluoroindole-3-acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone. The compound has a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol . It is characterized by the presence of a fluorine atom at the 6th position of the indole ring, which can significantly alter its chemical and biological properties.

Wirkmechanismus

Target of Action

6-Fluoroindole-3-acetic acid (6-FI) is a derivative of indole-3-acetic acid (IAA), a major plant hormone . IAA affects many cellular processes in plants, bacteria, yeast, and human cells .

Mode of Action

It has been demonstrated that iaa interacts with dna, leading to dna conformational changes . It is plausible that 6-FI, as a derivative of IAA, may interact with DNA in a similar manner. In addition, 6-FI has been shown to inhibit tryptophan-dependent IAA biosynthesis both in vitro and in vivo .

Biochemical Pathways

IAA biosynthesis in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . As an inhibitor of tryptophan-dependent IAA biosynthesis, 6-FI likely affects these pathways . The affected pathways may include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

It is known to be a solid compound, soluble in ethanol . Its molecular weight is 193.17 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It has been observed that treatment with 6-fi can cause severe developmental defects or growth retardation in arabidopsis thaliana seedlings, correlated with significant downregulation of de novo synthesized iaa levels .

Action Environment

The action of 6-FI, like many other compounds, can be influenced by environmental factors. For instance, storage conditions can affect the stability of the compound . .

Biochemische Analyse

Biochemical Properties

6-Fluoroindole-3-acetic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives

Cellular Effects

Indole-3-acetic acid, a related compound, has been shown to play a significant role in growth, development, and even plant interaction . It is reasonable to hypothesize that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with biomolecules, inhibit or activate enzymes, and alter gene expression.

Temporal Effects in Laboratory Settings

It is soluble in ethanol and has a melting point between 160-170°C , suggesting it has good stability for laboratory use.

Metabolic Pathways

Indole-3-acetic acid, a related compound, is known to be involved in several metabolic pathways .

Subcellular Localization

One study indicated the cytoplasmic localization of a related compound, GH3 IAA amido synthetase, in 12-day-old pea seedlings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroindole-3-acetic acid typically involves multi-step reactions. One common method includes the following steps :

Step 1.1: Treatment of the starting material with n-butyllithium in tetrahydrofuran at 0°C.

Step 1.2: Reaction with zinc chloride.

Step 2.1: Treatment with aqueous sodium hydroxide in methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoroindole-3-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Drug Intermediate:

6-Fluoroindole-3-acetic acid serves as an important intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to indole-3-acetic acid allows it to mimic biological activity, making it valuable in drug design.

Therapeutic Potential:

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Ongoing studies are evaluating its efficacy as a therapeutic agent against various diseases, including cancer and autoimmune disorders .

Plant Growth Regulation

Auxin Activity:

As a derivative of indole-3-acetic acid, this compound functions as a plant growth regulator. It promotes root development and enhances resilience in plants, making it beneficial for agricultural applications. Its effects on plant growth have been observed in various studies, demonstrating its potential to improve crop yields and stress tolerance .

Case Study:

In a study involving Arabidopsis thaliana, treatment with this compound resulted in significant developmental changes, including root elongation and increased biomass under stress conditions .

Biochemical Research

Cellular Processes:

Researchers utilize this compound to investigate the effects of indole derivatives on cellular processes. This compound aids in understanding metabolic pathways and the role of auxins in plant physiology and development .

Research Findings:

Studies have shown that indole derivatives can influence gene expression related to growth and stress responses in plants. The biochemical pathways affected by this compound include auxin signaling cascades that regulate cell division and differentiation .

Material Science

Organic Semiconductors:

The unique electronic properties of this compound make it a candidate for developing advanced materials such as organic semiconductors. Its potential applications in electronic devices are being explored due to its ability to form stable thin films with desirable electrical characteristics .

Environmental Applications

Eco-friendly Pesticides:

This compound is being researched for its potential use in developing environmentally friendly pesticides. Its herbicidal activity has been documented, suggesting that it can effectively control weed growth without the adverse effects associated with traditional herbicides .

Case Study:

Research has demonstrated that halogenated indole-3-acetic acids, including this compound, exhibit herbicidal properties, making them suitable alternatives for sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Potential anti-inflammatory and anticancer properties; ongoing research into therapeutic applications |

| Plant Growth Regulation | Acts as a plant growth regulator promoting root development | Enhances plant resilience; significant developmental changes observed in Arabidopsis thaliana |

| Biochemical Research | Studies effects on cellular processes | Influences auxin signaling; impacts gene expression related to growth |

| Material Science | Explored for use in organic semiconductors | Unique electronic properties suitable for advanced materials |

| Environmental Applications | Potential use in eco-friendly pesticides | Demonstrated herbicidal activity; viable alternative to traditional herbicides |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: The parent compound, widely known for its role as a plant hormone.

5-Fluoroindole-3-acetic acid: Another fluorinated derivative with potentially different biological activities.

Indole-3-butyric acid: A related compound used as a rooting hormone in plant propagation.

Uniqueness

6-Fluoroindole-3-acetic acid is unique due to the presence of the fluorine atom at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

6-Fluoroindole-3-acetic acid (6-FIAA) is a fluorinated derivative of indole-3-acetic acid (IAA), a well-known plant hormone that plays a crucial role in plant growth and development. The introduction of fluorine into the indole structure alters its biological activity, making it a compound of interest in both agricultural and medicinal chemistry. This article reviews the biological activity of 6-FIAA, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6-FIAA is characterized by the presence of a fluorine atom at the 6-position of the indole ring. This modification impacts its reactivity and biological interactions compared to its parent compound, IAA. The general structure can be represented as follows:

Cytotoxicity

Research indicates that 6-FIAA exhibits significant cytotoxicity towards various cancer cell lines. Its mechanism is primarily linked to oxidative activation through enzymes such as horseradish peroxidase (HRP). Upon oxidation, 6-FIAA forms reactive intermediates that can conjugate with cellular nucleophiles, leading to cell death.

- Study Findings : A study demonstrated that 6-FIAA is oxidized by HRP to form cytotoxic products, with a notable increase in cytotoxicity observed in V79 hamster fibroblast cells when treated with this compound in the presence of HRP .

- Comparative Analysis : Compared to IAA, 6-FIAA shows enhanced cytotoxic effects due to its ability to generate more reactive species upon enzymatic activation. The fluorine substitution appears to stabilize certain reactive intermediates, increasing their persistence and reactivity within cellular environments .

Targeted Cancer Therapy

A significant application of 6-FIAA is in targeted cancer therapy. The compound has been evaluated for its potential use in antibody-directed enzyme prodrug therapy (ADEPT), where HRP is used to activate the prodrug selectively within tumor tissues.

- Experiment Overview : In vitro studies using human tumor cell lines (e.g., MCF7 breast cancer and HT29 colon cancer) showed that 6-FIAA could achieve approximately 90-99% cell kill at concentrations that are clinically relevant when activated by HRP .

- Results Summary : The integrated area under the concentration/time curve for tumor exposure was significantly higher than what is required for effective cytotoxicity, suggesting that 6-FIAA could be developed into an effective therapeutic agent for solid tumors .

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Activation Method |

|---|---|---|

| V79 Hamster Cells | 50 | HRP |

| MCF7 | 40 | HRP |

| HT29 | 35 | HRP |

| T24 | 70 | HRP |

Eigenschaften

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEZASHYQRURRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379063 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-75-4 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.